Methyl (3-bromo-5-fluorobenzoyl)glycinate
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Overview
Description
Methyl (3-bromo-5-fluorobenzoyl)glycinate is an organic compound with the molecular formula C10H9BrFNO3 It is a derivative of benzoic acid and contains both bromine and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-bromo-5-fluorobenzoyl)glycinate typically involves the esterification of 3-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting methyl ester is then reacted with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-bromo-5-fluorobenzoyl)glycinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl glycinate derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Methyl (3-bromo-5-fluorobenzoyl)glycinate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (3-bromo-5-fluorobenzoyl)glycinate involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the presence of the glycinate moiety can facilitate interactions with amino acid residues in proteins, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Methyl (3-bromo-5-fluorobenzoyl)glycinate can be compared with other similar compounds, such as:
Methyl 3-bromo-5-fluorobenzoate: Lacks the glycinate moiety and has different reactivity and applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boron-based substituent and is used in different types of coupling reactions.
Methyl 3-bromo-5-chlorobenzoyl)glycinate: Similar structure but with chlorine instead of fluorine, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C10H9BrFNO3 |
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Molecular Weight |
290.09 g/mol |
IUPAC Name |
methyl 2-[(3-bromo-5-fluorobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H9BrFNO3/c1-16-9(14)5-13-10(15)6-2-7(11)4-8(12)3-6/h2-4H,5H2,1H3,(H,13,15) |
InChI Key |
KNAXEGIWYXGHQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=CC(=C1)Br)F |
Origin of Product |
United States |
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